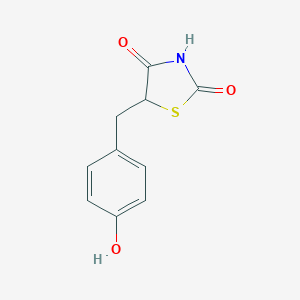

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOHRVBBQISBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270095 | |

| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74772-78-4 | |

| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74772-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U-90441 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-90441 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U25244KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-(4-hydroxybenzyl)thiazolidine-2,4-dione, a key intermediate in the development of thiazolidinedione (TZD)-based therapeutics. This document details established experimental protocols, presents collated quantitative data, and visualizes the synthetic pathway and relevant biological signaling cascades.

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a class of drugs known as thiazolidinediones, or "glitazones".[1] These drugs, such as Pioglitazone, are potent agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a central role in regulating glucose metabolism and insulin sensitivity.[1] Consequently, the efficient synthesis of this compound is of significant interest to the pharmaceutical industry for the development of treatments for type 2 diabetes and other metabolic disorders.

The synthesis of this intermediate is typically achieved through a two-step process: a Knoevenagel condensation reaction followed by a reduction of the resulting intermediate. This guide will explore the methodologies for these steps in detail.

Synthetic Pathway Overview

The synthesis of this compound commences with the Knoevenagel condensation of 4-hydroxybenzaldehyde and thiazolidine-2,4-dione to yield the intermediate, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione. This intermediate is subsequently reduced to afford the final product.

Experimental Protocols

Step 1: Knoevenagel Condensation of 4-Hydroxybenzaldehyde and Thiazolidine-2,4-dione

This step involves the base-catalyzed reaction between an aldehyde and an active methylene compound. Various catalysts and solvent systems have been reported, with some offering "green" alternatives to traditional methods.

Protocol 1: Conventional Method using Piperidine and Benzoic Acid

This protocol is adapted from a patented synthesis route.[2]

-

Reagents:

-

4-Hydroxybenzaldehyde: 20 g

-

Thiazolidine-2,4-dione: 23 g

-

Toluene: 400 mL

-

Piperidine: 4.46 mL

-

Benzoic Acid: 5 g

-

Methanol: 50 mL

-

-

Procedure:

-

To a round-bottom flask, add 4-hydroxybenzaldehyde and thiazolidine-2,4-dione to toluene and stir at room temperature.

-

Add piperidine and benzoic acid to the mixture.

-

Once the solids have dissolved, heat the mixture to reflux and stir for 5 hours.

-

Cool the mixture slowly to room temperature.

-

Add methanol and stir for an additional 30 minutes.

-

Wash the resulting solid with methanol, filter, and dry at 60°C to obtain bright yellow 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.[2]

-

Protocol 2: Green Synthesis using a Grinding Method

This solvent-free method offers an environmentally friendly alternative.

-

Reagents:

-

4-Hydroxybenzaldehyde

-

Thiazolidine-2,4-dione

-

Anhydrous Ammonium Acetate

-

-

Procedure:

-

In a mortar, combine equimolar amounts of 4-hydroxybenzaldehyde, thiazolidine-2,4-dione, and a catalytic amount of anhydrous ammonium acetate.

-

Grind the mixture with a pestle at room temperature for 2-3 minutes until it turns into a liquid.

-

Continue grinding for an additional 6-10 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solidified product can be collected.

-

Step 2: Reduction of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione

The exocyclic double bond of the intermediate is reduced in this step to yield the final product.

Protocol 3: Reduction using Sodium Borohydride and Cobalt Chloride

This method, also from a patented process, utilizes a metal-catalyzed reduction.[2]

-

Reagents:

-

5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione: 30 g

-

Cobalt Chloride Hexahydrate (CoCl₂·6H₂O): 0.61 g

-

Dimethylglyoxime: 2.98 g

-

Purified Water: 600 mL

-

10% Sodium Hydroxide solution

-

Sodium Borohydride (NaBH₄): 51.3 g

-

1 N Sodium Hydroxide solution: 1 mL

-

-

Procedure:

-

In a reaction vessel, dissolve cobalt chloride hexahydrate and dimethylglyoxime in purified water with stirring.

-

Add 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione to the mixture.

-

Adjust the pH of the mixture to 10.5 by adding a 10% aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature for 30 minutes, then cool to 0°C.

-

Separately, prepare a solution of sodium borohydride in 200 mL of purified water and 1 mL of 1 N NaOH.

-

Slowly add the sodium borohydride solution dropwise to the reaction mixture.

-

After the addition is complete, stir the mixture at room temperature for 24 hours.

-

Terminate the reaction by neutralizing the pH.

-

The product will precipitate out of the solution and can be collected by filtration.

-

Quantitative Data

The following tables summarize the quantitative data for the intermediate and final product, collated from various sources.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference(s) |

| 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione | C₁₀H₇NO₃S | 221.23 | >300 | 96 (Grinding) | [3][4] |

| This compound | C₁₀H₉NO₃S | 223.25 | 157 | 85.5 (from patent) | [2] |

| 155-159 | [5] | ||||

| 145-147 | [6] |

Table 2: Spectroscopic Data for 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.43 (s, 1H, NH), 10.30 (s, 1H, OH), 7.69 (s, 1H, CH), 7.45 (d, J = 8.58 Hz, 2H, arom.), 6.91 (d, J = 8.64 Hz, 2H, arom.) | [7][8] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 168.05, 167.52, 159.84, 132.35, 132.24, 123.90, 118.97, 116.28 | [7][8] |

| IR (KBr, cm⁻¹) | 3213 (NH), 1684 (C=O) | [3] |

| Mass Spec. (m/z) | 220.11 (M-) | [7][8] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 11.99 (s, 1H, NH), 9.34 (s, 1H, OH), 7.02 (d, 2H), 6.70 (d, 2H), 4.82 (dd, 1H, CH), 3.24-3.02 (m, 2H, CH₂) | [2] |

| GCMS (m/z) | 223 (M+), 107 (100%) | [2] |

Biological Context: PPARγ Signaling Pathway

The therapeutic value of this compound lies in its role as a precursor to PPARγ agonists. The following diagram illustrates the general mechanism of action for these agonists.

Upon entering the cell, a TZD agonist binds to and activates PPARγ. This complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.

References

- 1. Buy this compound | 74772-78-4 [smolecule.com]

- 2. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione | 154052-92-3 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-(4-Hydroxybenzyl)-2,4-thiazolidinedione CAS#: 74772-78-4 [chemicalbook.com]

- 7. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]

- 8. Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione class.[1] This molecule serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the thiazolidinedione (TZD) class of antidiabetic drugs like Pioglitazone.[1][2] Its chemical structure, featuring a thiazolidine-2,4-dione core linked to a 4-hydroxybenzyl group, imparts it with interesting biological potential, including antihyperglycemic, antitumor, anti-inflammatory, and antimicrobial properties.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, intended to support further research and development efforts.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | Source(s) |

| IUPAC Name | 5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | [1][4] |

| Synonyms | 5-(4-Hydroxybenzyl)-2,4-thiazolidinedione, U 90441, Glitazone | [1][3][4] |

| CAS Number | 74772-78-4 | [1][3][4] |

| Molecular Formula | C₁₀H₉NO₃S | [1][3][4] |

| Molecular Weight | 223.25 g/mol | [1][3][4] |

| Appearance | White to off-white or light yellow to light red crystalline powder | [3][5] |

| Melting Point | 145-147 °C or 155-159 °C | [3][5] |

| Boiling Point (Predicted) | 471.5 ± 18.0 °C | [5] |

| Density (Predicted) | 1.450 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 6.38 ± 0.50 | [5] |

| Solubility | Slightly soluble in DMSO (heated) and Methanol | [5] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through a two-step process involving a Knoevenagel condensation followed by a reduction.[1][2]

Experimental Protocol: Two-Step Synthesis

Step 1: Knoevenagel Condensation of 4-Hydroxybenzaldehyde and Thiazolidine-2,4-dione

-

Reactants and Catalyst: 4-hydroxybenzaldehyde and thiazolidine-2,4-dione are the primary reactants.[1][2] An amine-based catalyst, such as piperidinium acetate or pyrrolidine, is used to facilitate the condensation.[1][2]

-

Solvent: The reaction is typically carried out in a suitable organic solvent like toluene or methanol.[1]

-

Procedure:

-

Equimolar amounts of 4-hydroxybenzaldehyde and thiazolidine-2,4-dione are dissolved in the chosen solvent.

-

A catalytic amount of the amine-based catalyst is added to the mixture.

-

The reaction mixture is heated under reflux for a specified period, with continuous removal of water formed during the reaction (e.g., using a Dean-Stark apparatus if in toluene).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the intermediate product, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, precipitates out.

-

The precipitate is filtered, washed with a cold solvent, and dried.

-

Step 2: Reduction of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione

-

Reducing Agent: The intermediate is then reduced to the final product.

-

Procedure:

-

The dried intermediate is suspended in a suitable solvent.

-

A reducing agent is added portion-wise at a controlled temperature.

-

The reaction is stirred until the reduction is complete, as monitored by TLC.

-

The reaction is then quenched, and the pH is adjusted to 6-7 using an acid like acetic acid to precipitate the final product, this compound.[2]

-

The crude product is filtered and can be further purified by recrystallization or column chromatography.[2]

-

A visual representation of this synthetic workflow is provided below.

Biological Activity and Mechanism of Action

While this compound is primarily recognized as a synthetic intermediate, preliminary studies have indicated its own potential biological activities.[1]

Antihyperglycemic Activity

As a member of the thiazolidinedione family, this compound is structurally related to potent antidiabetic drugs. The mechanism of action of thiazolidinediones involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[6][7]

Activation of PPAR-γ leads to:

-

Increased insulin sensitivity in adipose tissue, skeletal muscle, and the liver.

-

Enhanced glucose uptake in peripheral tissues.

-

Regulation of adipocyte differentiation.

The general signaling pathway for TZD-mediated PPAR-γ activation is illustrated below.

Anti-inflammatory and Antitumor Potential

Some studies suggest that this compound and its derivatives possess anti-inflammatory and antitumor properties.[1] Molecular docking studies indicate potential interactions with enzymes involved in lipid metabolism, such as lipoxygenase, suggesting a role in anti-inflammatory pathways.[1] Furthermore, preliminary research has shown cytotoxicity against various cancer cell lines.[1] The underlying mechanisms for these activities are still under investigation.

Conclusion

This compound is a versatile chemical intermediate with a well-defined synthetic pathway. Its structural similarity to established thiazolidinedione drugs provides a strong rationale for its use in the development of novel therapeutics, particularly for metabolic disorders. The preliminary findings of its intrinsic biological activities, including anti-inflammatory and antitumor effects, warrant further investigation to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers aiming to explore and capitalize on the chemical and biological properties of this compound.

References

- 1. Buy this compound | 74772-78-4 [smolecule.com]

- 2. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C10H9NO3S | CID 10198397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(4-Hydroxybenzyl)-2,4-thiazolidinedione CAS#: 74772-78-4 [m.chemicalbook.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione (TZD) class. While primarily recognized as a key synthetic intermediate in the production of prominent antidiabetic drugs such as pioglitazone, emerging research has unveiled its intrinsic biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, moving beyond its role as a precursor to explore its direct interactions with biological targets. This document details its multifaceted pharmacological profile, including antitumor, anti-inflammatory, and antimicrobial effects, supported by quantitative data and detailed experimental protocols. Furthermore, this guide presents signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its molecular interactions.

Introduction

The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, most notably for its role in the development of insulin-sensitizing drugs.[2] this compound serves as a crucial building block in the synthesis of these therapeutic agents.[1][3] Beyond its established role as a synthetic intermediate, scientific investigations have begun to shed light on the inherent bioactivities of this molecule, suggesting its potential for direct therapeutic applications. Preliminary studies have indicated its involvement in various cellular processes, including those related to cancer, inflammation, and microbial infections.[1] This guide aims to consolidate the existing knowledge on the direct molecular mechanisms of this compound and its derivatives, providing a valuable resource for researchers in drug discovery and development.

Synthesis

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This process involves the reaction of 4-hydroxybenzaldehyde with thiazolidine-2,4-dione, followed by a reduction step.[1]

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the following steps:

-

Condensation: 4-hydroxybenzaldehyde and thiazolidine-2,4-dione are dissolved in a suitable solvent, such as toluene. A catalyst, typically an amine like piperidine along with benzoic acid, is added to the mixture. The reaction mixture is then heated under reflux for several hours.[3] The progress of the reaction is monitored by techniques like thin-layer chromatography. The intermediate product, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, is formed during this step.[3]

-

Reduction: The resulting intermediate is then reduced to yield the final product, this compound.[1]

-

Purification: The crude product is purified through recrystallization from a suitable solvent, such as ethyl acetate, to obtain the pure compound.[3]

Mechanism of Action and Biological Activities

While its derivatives, the glitazones, are well-known agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), the direct mechanism of action of this compound is still under investigation. However, several studies have pointed towards its interaction with multiple biological targets, leading to a range of pharmacological effects.

Antitumor Activity

Thiazolidinedione derivatives have demonstrated significant potential as anticancer agents.[4][5] Their mechanism of action in this context is often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One of the proposed mechanisms for the antitumor activity of thiazolidinedione derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[6] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to a reduction in growth and proliferation.[6][7]

A diagram illustrating the proposed VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

| Compound Derivative | Cell Line | IC50 / GI50 (µM) | Reference |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Leukemia (SR) | 2.04 | [1] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | [1] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Colon Cancer (COLO 205) | 1.64 | [1] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | CNS Cancer (SF-539) | 1.87 | [1] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Melanoma (SK-MEL-2) | 1.64 | [1] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Ovarian Cancer (OVCAR-3) | 1.87 | [1] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Renal Cancer (RXF 393) | 1.15 | [1] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Prostate Cancer (PC-3) | 1.90 | [1] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Breast Cancer (MDA-MB-468) | 1.11 | [1] |

| Thiazolidine-2,4-dione hybrid with 2-oxoindoline (12a) | Colon adenocarcinoma (Caco-2) | 2 | [6] |

| Thiazolidine-2,4-dione hybrid with 2-oxoindoline (12a) | Hepatocellular carcinoma (HepG-2) | 10 | [6] |

| Thiazolidine-2,4-dione hybrid with 2-oxoindoline (12a) | Breast cancer (MDA-MB-231) | 40 | [6] |

The anti-proliferative properties of thiazolidine-2,4-dione derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds and a reference drug (e.g., sorafenib) for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) values are determined.

A diagram illustrating the experimental workflow of the MTT assay.

Anti-inflammatory Activity

This compound and its derivatives have shown potential as anti-inflammatory agents. Molecular docking studies suggest that these compounds may interact with enzymes involved in lipid metabolism, such as lipoxygenase, indicating a potential for anti-inflammatory applications.[1]

Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of lipoxygenase can therefore reduce the inflammatory response.

-

Enzyme and Substrate Preparation: A solution of lipoxygenase enzyme and its substrate, linoleic acid, are prepared in a suitable buffer (e.g., borate buffer, pH 9.0).

-

Incubation: The enzyme is pre-incubated with the test compound for a short period.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, linoleic acid.

-

Absorbance Measurement: The formation of the product, a conjugated diene, is monitored by measuring the increase in absorbance at 234 nm over time.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control reaction without the inhibitor.

Antimicrobial Activity

Derivatives of 5-arylidenethiazolidine-2,4-dione have demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[8][9]

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 - 16 | [8] |

The antimicrobial activity is often determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound, while being a well-established intermediate in the synthesis of thiazolidinedione drugs, exhibits a range of intrinsic biological activities that warrant further investigation. Its potential as an antitumor, anti-inflammatory, and antimicrobial agent opens up new avenues for drug discovery and development. The mechanisms underlying these activities, particularly its interactions with targets like VEGFR-2 and lipoxygenase, provide a solid foundation for the rational design of new therapeutic agents based on the thiazolidinedione scaffold. This technical guide serves as a comprehensive resource for researchers, providing the necessary data and protocols to advance the study of this promising compound. Further research is encouraged to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

References

- 1. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters | MDPI [mdpi.com]

- 3. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]

- 4. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Profile of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the biological activities of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione, a key heterocyclic compound. While primarily recognized as a crucial intermediate in the synthesis of thiazolidinedione (TZD) drugs such as Pioglitazone, emerging evidence suggests that this molecule possesses inherent pharmacological properties.[1] This document collates available quantitative data, details relevant experimental methodologies, and visualizes key processes to offer a comprehensive resource for researchers in the field.

Core Biological Activities

This compound has demonstrated a range of biological effects, primarily in preclinical studies. The principal activities reported include antihyperglycemic, anticancer, anti-inflammatory, and antioxidant effects.[1] The thiazolidine-2,4-dione scaffold is a well-established pharmacophore, and its derivatives are known to interact with various biological targets.[2][3]

Antihyperglycemic Activity

The antihyperglycemic effects of thiazolidinediones are predominantly mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[4][5][6][7] Activation of PPARγ by TZD ligands modulates the transcription of genes involved in insulin signaling, leading to enhanced insulin sensitivity.[5] While this compound itself is a precursor to potent PPARγ agonists, its intrinsic activity at this receptor is a subject of ongoing investigation.

Anticancer Activity

Derivatives of the thiazolidine-2,4-dione core have exhibited significant anticancer properties against a variety of human cancer cell lines.[2][8][9][10] Studies on related compounds have demonstrated activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines.[2][9] The mechanisms underlying these effects are often multifactorial, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[8]

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of this compound and its analogs is an area of active research. Molecular docking studies have suggested potential interactions with enzymes involved in inflammatory pathways, such as lipoxygenase.[1] Furthermore, the phenolic hydroxyl group within the molecule's structure suggests a capacity for antioxidant activity by scavenging free radicals, which has been confirmed in various in vitro assays.[11]

Quantitative Biological Data

Quantitative data for the specific biological activities of this compound are not extensively reported in publicly available literature, as research has predominantly focused on its more potent derivatives. However, data from studies on closely related analogs provide valuable insights into the potential efficacy of this chemical scaffold.

Table 1: Anticancer Activity of a Representative Thiazolidine-2,4-dione Derivative (Compound 5d) [2][9]

| Cell Line | Cancer Type | GI₅₀ (μM) |

| SR | Leukemia | 2.04 |

| NCI-H522 | Non-Small Cell Lung Cancer | 1.36 |

| COLO 205 | Colon Cancer | 1.64 |

| SF-539 | CNS Cancer | 1.87 |

| SK-MEL-2 | Melanoma | 1.64 |

| OVCAR-3 | Ovarian Cancer | 1.87 |

| RXF 393 | Renal Cancer | 1.15 |

| PC-3 | Prostate Cancer | 1.90 |

| MDA-MB-468 | Breast Cancer | 1.11 |

GI₅₀ represents the concentration required to inhibit cell growth by 50%.

Table 2: Antioxidant Activity of Phenolic Thiazolidine-2,4-dione Derivatives [11]

| Compound | DPPH• Scavenging Activity (%) |

| 5f | 89.61 |

| 5l | 92.55 |

| 5g | 12.36 |

| 5k | 18.13 |

DPPH• scavenging activity indicates the ability of the compound to neutralize the 2,2-diphenyl-1-picrylhydrazyl radical.

Experimental Protocols

This section outlines the methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.

Synthesis of this compound

The synthesis is typically a two-step process involving a Knoevenagel condensation followed by a reduction.[1][12]

Step 1: Knoevenagel Condensation to form 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione. [13]

-

To a solution of 4-hydroxybenzaldehyde (20 g) and thiazolidine-2,4-dione (23 g) in toluene (400 mL), add piperidine (4.46 mL) and benzoic acid (5 g).

-

Heat the mixture to reflux for 5 hours, using a Dean-Stark apparatus to remove water.

-

Cool the reaction mixture to room temperature.

-

Add methanol (50 mL) and stir for 30 minutes to precipitate the product.

-

Filter the solid, wash with methanol, and dry to yield bright yellow 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.

Step 2: Reduction to this compound. [12]

-

The intermediate, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, is reduced using a suitable reducing agent. A common method involves using a metal catalyst and a hydrogen source in a basic aqueous solution.

-

Following the reduction, the pH of the solution is adjusted to precipitate the final product.

-

The resulting solid is filtered, washed with water, and dried under reduced pressure to obtain this compound.

Caption: Workflow for the synthesis of this compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[11][14][15][16]

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. The solution should have a deep violet color.[15]

-

Sample Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent (such as DMSO or methanol) to prepare a stock solution, from which serial dilutions are made.

-

Reaction: In a 96-well plate or cuvettes, add a small volume of the test compound solution (e.g., 20 µL) to the DPPH solution (e.g., 200 µL).

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 20-30 minutes).[15][16]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[15] A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance in the presence of the test compound.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Plate cancer cells (e.g., MDA-MB-231, HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 590 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI₅₀ (or IC₅₀) value is calculated by plotting the percentage of cell viability against the compound concentration.

PPARγ Transactivation Assay

This assay determines the ability of a compound to activate the PPARγ receptor.

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the PPARγ ligand-binding domain fused to a DNA-binding domain and a reporter plasmid containing a PPAR response element upstream of a reporter gene (e.g., luciferase).

-

Compound Incubation: Treat the transfected cells with the test compound at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

-

Cell Lysis and Reporter Assay: After incubation, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: An increase in reporter gene activity indicates that the test compound has activated the PPARγ receptor. The results are often expressed as a percentage of the activity induced by the positive control.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the antihyperglycemic effects of thiazolidinediones is through the activation of the PPARγ signaling pathway.

Caption: Simplified PPARγ signaling pathway activated by thiazolidinediones.

Conclusion

This compound is a compound of significant interest, not only as a synthetic intermediate but also for its own potential biological activities. While further research is required to fully elucidate its pharmacological profile and establish robust quantitative data, the existing body of knowledge on the thiazolidine-2,4-dione scaffold provides a strong foundation for future investigations. The experimental protocols and mechanistic insights provided in this guide are intended to support and facilitate such research endeavors in the fields of medicinal chemistry and drug discovery.

References

- 1. Buy this compound | 74772-78-4 [smolecule.com]

- 2. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]

- 4. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]

- 13. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. DPPH Radical Scavenging Assay [mdpi.com]

In Vitro Profile of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a key heterocyclic molecule primarily recognized for its role as a synthetic intermediate in the development of thiazolidinedione (TZD) drugs, a class of oral antidiabetic agents. While extensive research has focused on the in vitro and in vivo activities of its derivatives, particularly the commercialized glitazones, direct in vitro studies on the core compound are limited in publicly available scientific literature. This technical guide synthesizes the available information on this compound, focusing on its synthesis and the general biological activities associated with the broader class of thiazolidinediones. This document aims to provide a foundational understanding for researchers interested in the therapeutic potential of this chemical scaffold.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process commencing with a Knoevenagel condensation, followed by a reduction reaction.[1][2]

Experimental Protocol: A Generalized Two-Step Synthesis

Step 1: Knoevenagel Condensation to form 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione

-

Reactants: 4-hydroxybenzaldehyde and thiazolidine-2,4-dione are the starting materials.[1][2]

-

Catalyst: An amine-based catalyst such as piperidinium acetate, piperidinium benzoate, or pyrrolidine is utilized to facilitate the condensation.[1]

-

Solvent: The reaction is typically carried out in a suitable organic solvent like toluene or methanol.[1]

-

Procedure: Equimolar amounts of 4-hydroxybenzaldehyde and thiazolidine-2,4-dione are dissolved in the chosen solvent. A catalytic amount of the amine-based catalyst is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, is collected by filtration.

Step 2: Reduction to this compound

-

Reactant: The intermediate product from Step 1, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, is used.

-

Reducing Agent: A suitable reducing agent is employed to reduce the exocyclic double bond. A patent describes the use of a metal catalyst and a ligand in a basic aqueous solution for this reduction.[2]

-

Procedure: The intermediate is dissolved in an appropriate solvent system. The reducing agent is added portion-wise at a controlled temperature. The reaction is monitored until the starting material is consumed. The pH of the solution is then adjusted to 6-7 using an acid, such as acetic acid, to precipitate the final product, this compound.[2] The product can be further purified by recrystallization or column chromatography.[2]

Figure 1. Generalized workflow for the synthesis of this compound.

In Vitro Biological Activities of the Thiazolidinedione Scaffold

Direct quantitative in vitro biological data for this compound is scarce in the literature. However, the broader class of thiazolidinedione derivatives has been extensively studied, revealing a wide range of pharmacological activities. It is important to note that the data presented in this section pertains to derivatives and not the core compound itself, but serves to illustrate the potential therapeutic avenues for this chemical class.

Antidiabetic Activity: PPARγ Agonism

The most well-documented activity of thiazolidinediones is their role as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[3] Activation of PPARγ by TZD drugs like pioglitazone and rosiglitazone leads to improved insulin sensitivity.

A study on a derivative, 5-(3,5-Di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione (BTZD), demonstrated its function as a new PPARγ ligand.[4] In vitro assays showed that BTZD induced adipogenesis and PPARγ trans-activation in 3T3-L1 pre-adipocytes.[4]

Figure 2. Generalized signaling pathway for the antidiabetic action of thiazolidinedione derivatives via PPARγ agonism.

Anticancer Activity

Numerous derivatives of thiazolidine-2,4-dione have demonstrated antiproliferative activity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Thiazolidinedione Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Leukemia (SR) | GI50 | 2.04 | [5] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Non-Small Cell Lung Cancer (NCI-H522) | GI50 | 1.36 | [5] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Colon Cancer (COLO 205) | GI50 | 1.64 | [5] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | CNS Cancer (SF-539) | GI50 | 1.87 | [5] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Melanoma (SK-MEL-2) | GI50 | 1.64 | [5] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Ovarian Cancer (OVCAR-3) | GI50 | 1.87 | [5] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Renal Cancer (RXF 393) | GI50 | 1.15 | [5] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Prostate Cancer (PC-3) | GI50 | 1.90 | [5] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Breast Cancer (MDA-MB-468) | GI50 | 1.11 | [5] |

| 5-benzylidene thiazolidine-2,4-dione derivatives | Murine Leukemia (L1210) | Activity Range | 0.19 - 3.2 | [5] |

| 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogs | Various cancer cell lines | IC50 | 4.1 - 58 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to assess the in vitro anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Activity

Derivatives of thiazolidine-2,4-dione have also been investigated for their antimicrobial properties.

Table 2: In Vitro Antimicrobial Activity of Selected Thiazolidinedione Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | MIC Range | 2 - 16 | [6] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity.

-

Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate for the production of pharmacologically active thiazolidinedione derivatives. While the in vitro biological profile of the core compound itself is not extensively documented, the broad spectrum of activities exhibited by its derivatives, including antidiabetic, anticancer, and antimicrobial effects, underscores the therapeutic potential of the thiazolidinedione scaffold.

Future research should focus on elucidating the specific in vitro biological activities of this compound to determine its intrinsic pharmacological properties. Such studies would provide a more complete understanding of the structure-activity relationships within the thiazolidinedione class and could reveal novel therapeutic applications for this foundational molecule. Detailed investigations into its potential as a PPARγ modulator, its cytotoxicity against a panel of cancer cell lines, and its antimicrobial spectrum are warranted.

References

- 1. Buy this compound | 74772-78-4 [smolecule.com]

- 2. WO2009148195A1 - this compound as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]

- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(3,5-Di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione modulates peroxisome proliferators-activated receptor gamma in 3T3-L1 adipocytes: roles as a PPARgamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione: A Comprehensive Technical Guide to its Therapeutic Potential

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolidine-2,4-dione (TZD) scaffold is a privileged heterocyclic moiety in medicinal chemistry, renowned for its diverse pharmacological activities. While 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is primarily recognized as a key synthetic intermediate in the production of thiazolidinedione-based drugs such as pioglitazone, the broader class of 5-substituted TZD derivatives has garnered significant attention for its therapeutic potential across a spectrum of diseases.[1] This technical guide provides a comprehensive overview of the therapeutic landscape of compounds derived from or structurally related to this compound, focusing on their mechanisms of action, quantitative biological data, and detailed experimental protocols for their evaluation.

The versatility of the TZD core, with possible substitutions at the 3- and 5-positions, allows for the generation of a vast library of analogues with a wide range of biological functions.[2] These activities include, but are not limited to, antihyperglycemic, antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[3][4] This document will delve into the key signaling pathways modulated by these compounds and provide detailed methodologies for their synthesis and biological characterization, serving as a valuable resource for researchers in the field of drug discovery and development.

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of thiazolidine-2,4-dione derivatives are primarily attributed to their interaction with critical cellular signaling pathways. The most well-documented mechanism is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[5][6]

PPAR-γ Agonism and Insulin Sensitization

Thiazolidinediones are well-established agonists of PPAR-γ.[5] Upon ligand binding, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid homeostasis, leading to improved insulin sensitivity.[6][7] Activation of PPAR-γ in adipose tissue promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thereby reducing lipotoxicity in other tissues like the liver and muscle.[7] Furthermore, PPAR-γ activation enhances the expression of genes involved in the insulin signaling cascade, such as GLUT4 (glucose transporter type 4) and c-Cbl associated protein (CAP), which facilitates glucose uptake.[7]

Anti-inflammatory Effects via NF-κB Inhibition

Chronic low-grade inflammation is a key contributor to insulin resistance and other metabolic disorders. Thiazolidinediones have been shown to exert anti-inflammatory effects, in part, through the trans-repression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. PPAR-γ activation can interfere with this pathway by preventing the degradation of IκB or by competing for co-activators, thereby suppressing the inflammatory response.[5]

Therapeutic Applications and Quantitative Data

The therapeutic potential of this compound derivatives has been explored in several key areas. The following sections summarize the findings and present quantitative data in a structured format.

Antimicrobial Activity

Various 5-substituted thiazolidine-2,4-dione derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[2][4] The mechanism of action is thought to involve the inhibition of essential microbial enzymes, such as cytoplasmic Mur ligases.[2]

Table 1: In Vitro Antimicrobial Activity of 5-Substituted Thiazolidine-2,4-dione Derivatives

| Compound ID | Substitution at 5-position | Test Organism | MIC (µg/mL) | Reference |

| am10 | 1,2,3-triazole scaffold | Staphylococcus aureus | - | [2] |

| am11 | 1,2,3-triazole scaffold | Candida albicans | - | [2] |

| am32 | Not specified | Various bacteria | - | [2] |

| am33 | Not specified | Various fungi | - | [2] |

| 5d | 4-(N,N-diethylamino)benzylidene | Escherichia coli | >100 | [8] |

| 5d | 4-(N,N-diethylamino)benzylidene | Staphylococcus aureus | 62.5 | [8] |

| 5g | 4-(4-methylpiperazin-1-yl)benzylidene | Escherichia coli | >100 | [8] |

| 5g | 4-(4-methylpiperazin-1-yl)benzylidene | Staphylococcus aureus | 31.25 | [8] |

Note: Specific MIC values were not provided for all compounds in the source material, but they were reported to have superior or equipotent activity compared to standard drugs like ciprofloxacin and fluconazole.[2]

Anticancer Activity

Thiazolidine-2,4-dione derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[3][8] The proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell growth and survival.

Table 2: In Vitro Anticancer Activity of 5-Substituted Thiazolidine-2,4-dione Derivatives

| Compound ID | Substitution at 5-position | Cancer Cell Line | IC50 (µM) | Reference |

| 28d | Not specified | HCT-116 (Colon) | 38.76 | [3] |

| 27e | Not specified | HCT-116 (Colon) | - | [3] |

| 27d | Not specified | HCT-116 (Colon) | 53.99 | [3] |

| 5d | 4-(N,N-diethylamino)benzylidene | NCI-H522 (Lung) | 1.36 | [8] |

| 5d | 4-(N,N-diethylamino)benzylidene | COLO 205 (Colon) | 1.64 | [8] |

| 5d | 4-(N,N-diethylamino)benzylidene | SK-MEL-2 (Melanoma) | 1.64 | [8] |

| 5d | 4-(N,N-diethylamino)benzylidene | RXF 393 (Renal) | 1.15 | [8] |

| 5d | 4-(N,N-diethylamino)benzylidene | MDA-MB-468 (Breast) | 1.11 | [8] |

Note: Some IC50 values were reported as a range or in comparison to a standard, and specific values were not always available.

Antioxidant Activity

The ability of thiazolidine-2,4-dione derivatives to scavenge reactive oxygen species (ROS) has also been evaluated, suggesting their potential in mitigating oxidative stress-related diseases.[2]

Table 3: In Vitro Antioxidant Activity of 5-Substituted Thiazolidine-2,4-dione Derivatives

| Compound ID | Substitution at 5-position | Assay | IC50 (µg/mL) | Reference |

| 59d | Pyrazole-incorporated | DPPH | 110.88 | [3] |

| 59e | Pyrazole-incorporated | DPPH | 127.18 | [3] |

| 59h | Pyrazole-incorporated | DPPH | 128.55 | [3] |

| 3 | p-Cl on benzylidene | α-amylase assay | 29.04 | [4] |

| 9 | p-Br on benzylidene | α-amylase assay | 27.66 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione (General Protocol)

The synthesis of 5-benzylidene-2,4-thiazolidinediones is typically achieved through a Knoevenagel condensation reaction.[1][9][10]

Materials:

-

4-Hydroxybenzaldehyde

-

Thiazolidine-2,4-dione

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for acidification)

-

Sodium borohydride (for reduction to the benzyl derivative)

Procedure:

-

A mixture of 4-hydroxybenzaldehyde (1 equivalent), thiazolidine-2,4-dione (1 equivalent), and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated product is filtered.

-

The crude product is washed with cold ethanol and then with water.

-

The solid is then acidified with dilute hydrochloric acid.

-

The resulting 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione is filtered, dried, and can be purified by recrystallization from a suitable solvent like acetic acid or ethanol.[11]

-

For the synthesis of this compound, the intermediate is reduced, for example, using sodium borohydride in a suitable solvent.[1]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[12]

Materials:

-

Synthesized compounds

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compounds are prepared in the appropriate growth medium in the wells of a 96-well plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive control wells (medium with inoculum) and negative control wells (medium only) are included.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[13][14][15]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Synthesized compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.[15][16]

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[16]

-

After the incubation period, 10-20 µL of MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[13][14]

-

The medium is then removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[15]

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.[2][3][17]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Synthesized compounds

-

Methanol or ethanol

-

Standard antioxidant (e.g., ascorbic acid)

-

96-well microtiter plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

A stock solution of each test compound is prepared in methanol.

-

Various concentrations of the test compounds are added to the wells of a 96-well plate.

-

An equal volume of DPPH solution is added to each well.

-

The mixture is incubated in the dark at room temperature for 30 minutes.[2][18]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[17]

-

The IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.

Conclusion

While this compound itself is primarily a synthetic precursor, the thiazolidine-2,4-dione scaffold it represents is a remarkably versatile platform for the development of novel therapeutic agents. The extensive research into its derivatives has revealed a broad spectrum of biological activities, including potent antihyperglycemic, antimicrobial, anticancer, and antioxidant effects. The primary mechanism of action for many of these effects is through the modulation of the PPAR-γ signaling pathway, with additional contributions from the inhibition of inflammatory pathways such as NF-κB.

This technical guide has provided a consolidated resource for researchers, summarizing the key therapeutic applications, presenting available quantitative data, and detailing the essential experimental protocols for the synthesis and evaluation of these promising compounds. The continued exploration of the structure-activity relationships of 5-substituted thiazolidine-2,4-dione derivatives holds significant promise for the discovery of new and improved therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 9. research.aston.ac.uk [research.aston.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. marinebiology.pt [marinebiology.pt]

An In-depth Technical Guide to the Discovery and Development of Thiazolidinedione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, mechanism of action, development, and clinical significance of thiazolidinedione (TZD) derivatives, a class of oral antidiabetic drugs also known as "glitazones."

Introduction and Discovery

The journey of thiazolidinediones began in the late 1970s at Takeda Chemical Industries in Japan.[1] While searching for clofibrate analogues with potent lipid-lowering effects, researchers observed that certain thiazolidine derivatives also possessed glucose-lowering properties in insulin-resistant and diabetic mice.[1] This led to the identification of the first antihyperglycemic TZD, ciglitazone , in the early 1980s.[2][3] Although ciglitazone itself was not potent enough for clinical development, it served as the crucial molecular template for this new class of drugs.[1][3]

The first TZD to reach the market was troglitazone , launched in the USA in 1997 after being granted priority review by the FDA.[4][5] It was developed by Sankyo and Parke-Davis.[2][6] Troglitazone was followed by rosiglitazone (Avandia) and pioglitazone (Actos), both approved in 1999.[1][7] These drugs marked a significant advancement in Type 2 Diabetes Mellitus (T2DM) therapy as they were the first to directly target insulin resistance.[8][9]

Mechanism of Action: PPARγ Agonism

Thiazolidinediones exert their therapeutic effects by acting as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[10][11] PPARγ is a ligand-activated nuclear transcription factor predominantly expressed in adipose tissue, but also found in pancreatic beta cells, vascular endothelium, and macrophages.[11][12]

The activation of PPARγ initiates a complex signaling cascade:

-

Ligand Binding : TZDs enter the cell and bind to the PPARγ receptor within the nucleus.[11][13]

-

Heterodimerization : Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[11][14]

-

DNA Binding : This PPARγ-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[11][15]

-

Gene Transcription Modulation : This binding alters the transcription of numerous genes involved in glucose and lipid metabolism.[16][17]

Key downstream effects of PPARγ activation include:

-

Enhanced Insulin Sensitivity : TZDs increase the transcription of genes like GLUT4 (glucose transporter 4), leading to increased glucose uptake and utilization in peripheral tissues such as muscle and adipose tissue.[16]

-

Adipose Tissue Remodeling : They promote the differentiation of preadipocytes into mature fat cells, which are more efficient at storing free fatty acids, thereby reducing circulating levels of fatty acids that can contribute to insulin resistance.[18][19]

-

Decreased Hepatic Gluconeogenesis : TZDs reduce the production of glucose by the liver.[16][17]

-

Modulation of Adipokines : They increase the production of adiponectin, an insulin-sensitizing hormone, and decrease the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[13][16]

Structure-Activity Relationship (SAR)

The quintessential pharmacophore of a TZD-based PPARγ agonist consists of three main structural components, and modifications to each can significantly impact activity and pharmacokinetic properties.[10]

-

An Acidic Head Group (Thiazolidine-2,4-dione ring) : This five-membered heterocyclic ring is crucial for activity. The acidic proton at the N-3 position is considered vital for forming key interactions within the PPARγ ligand-binding pocket.[10][20]

-

A Central Aromatic Ring/Linker : This hydrophobic linker connects the head and tail groups. Substitutions on this ring are critical for proper orientation and interaction with the receptor.[10]

-

A Lipophilic Tail Group : This portion of the molecule interacts with a large hydrophobic pocket in the receptor. Variations in this tail group significantly influence potency and selectivity.

Comparative Data of Marketed Thiazolidinediones

The first-generation TZDs, while effective, exhibited different clinical and safety profiles, largely due to variations in their metabolism and off-target effects.

| Compound | Launch Year | Key Pharmacokinetic Parameters | Clinical Efficacy (Monotherapy) | Major Adverse Effects | Current Status |

| Troglitazone | 1997 | Metabolism: CYP3A4, CYP2C8[21] | HbA1c Reduction: ~0.5-1.4%[12] | Idiosyncratic hepatotoxicity[4][5] | Withdrawn from market (2000)[1][6] |

| Rosiglitazone | 1999 | Bioavailability: 99%t½: 3-4 hoursMetabolism: CYP2C8, CYP2C9[7][21] | HbA1c Reduction: ~0.5-1.4%[12] | Increased risk of myocardial infarction and heart failure[7][22] | Use heavily restricted; withdrawn in Europe[7] |

| Pioglitazone | 1999 | Bioavailability: >80%t½: 3-7 hours (parent); 16-24 hours (active metabolites)Metabolism: CYP2C8, CYP3A4[12][23] | HbA1c Reduction: ~0.5-1.4%[12] | Fluid retention, weight gain, increased risk of bone fractures and bladder cancer[23][24][25] | Available, with warnings[17][19] |

Note: HbA1c reduction is an approximate range and can vary based on patient population and study design.

Experimental Protocols

The development of TZD derivatives relies on a series of standardized in vitro and in vivo assays to determine potency, selectivity, and metabolic effects.

Protocol 1: PPARγ Ligand Binding Assay

Objective: To determine the binding affinity of a test compound for the PPARγ receptor.

Methodology:

-

Preparation of Receptor: The ligand-binding domain (LBD) of human PPARγ is expressed in E. coli and purified.

-

Radioligand: A high-affinity radiolabeled PPARγ agonist (e.g., [³H]-Rosiglitazone) is used as a tracer.

-

Competition Assay: A constant concentration of the purified PPARγ-LBD and the radioligand are incubated with varying concentrations of the unlabeled test compound.

-

Separation: The bound radioligand is separated from the unbound radioligand using a filtration method (e.g., glass fiber filters).

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Protocol 2: In Vitro Glucose Uptake Assay in Adipocytes

Objective: To measure the effect of a test compound on insulin-stimulated glucose uptake in fat cells.

Methodology:

-

Cell Culture: Murine (e.g., 3T3-L1) or human preadipocytes are cultured and differentiated into mature adipocytes.

-

Treatment: Differentiated adipocytes are serum-starved and then pre-incubated with varying concentrations of the test compound or a vehicle control for a specified period (e.g., 18-24 hours).

-

Insulin Stimulation: Cells are then stimulated with a sub-maximal concentration of insulin for a short period (e.g., 30 minutes).

-

Glucose Uptake Measurement: A radiolabeled glucose analogue, such as 2-deoxy-[³H]-glucose, is added to the culture medium. The uptake of the radiolabel into the cells over a short time frame (e.g., 5-10 minutes) is measured.

-

Lysis and Scintillation Counting: The reaction is stopped, cells are washed to remove extracellular radiolabel, and then lysed. The intracellular radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The amount of glucose uptake is normalized to the total protein content in each sample. The results are expressed as a fold-increase over the basal (unstimulated) glucose uptake.

// Nodes Target_ID [label="Target Identification\n(PPARγ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Gen [label="Lead Generation\n(e.g., HTS, Analogue Synthesis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization\n(SAR Studies)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vitro [label="In Vitro Assays\n(Binding, Glucose Uptake)", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo [label="Preclinical In Vivo\n(Diabetic Animal Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tox [label="Toxicology &\nSafety Pharmacology", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Clinical [label="Clinical Trials\n(Phase I-III)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Approval [label="Regulatory Approval\n(FDA/EMA)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Target_ID -> Lead_Gen; Lead_Gen -> Lead_Opt; Lead_Opt -> In_Vitro [label="Test Potency"]; In_Vitro -> Lead_Opt [label="Feedback for\nRefinement", style=dashed, dir=back]; In_Vitro -> In_Vivo [label="Select Candidates"]; In_Vivo -> Tox; In_Vivo -> Lead_Opt [label="Feedback", style=dashed, dir=back]; Tox -> Clinical [label="IND Filing"]; Clinical -> Approval [label="NDA Submission"]; } caption: "General Drug Discovery Workflow for TZD Derivatives."

Adverse Effects and the Search for Safer Derivatives

The clinical use of TZDs has been limited by significant adverse effects, which are thought to be mediated by PPARγ activation in non-target tissues or by off-target effects.[26][27]

-